molecular formula C32H28Cl2N2O6 B4306631 DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

Cat. No.: B4306631
M. Wt: 607.5 g/mol
InChI Key: WMTKFPRXKGSNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic aldehydes with amines and esters under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

Dimethyl 2-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 2-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

    Aromatic amines: These compounds contain amino groups attached to aromatic rings, similar to the amino group in the target compound.

    Aromatic esters: These compounds have ester functional groups attached to aromatic rings, similar to the ester groups in the target compound.

The uniqueness of DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

IUPAC Name

dimethyl 2-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28Cl2N2O6/c1-40-22-13-9-17(10-14-22)23-16-24-27(29(37)26(23)31(38)41-2)25(18-7-11-19(33)12-8-18)28(32(39)42-3)30(35)36(24)21-6-4-5-20(34)15-21/h4-15,23,25-26H,16,35H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKFPRXKGSNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC(=CC=C4)Cl)N)C(=O)OC)C5=CC=C(C=C5)Cl)C(=O)C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 2
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 3
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 4
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 5
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Reactant of Route 6
DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE

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